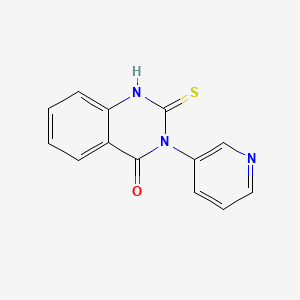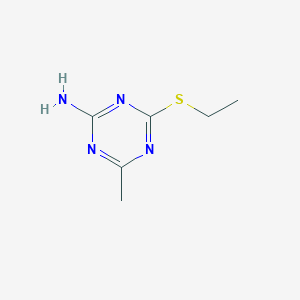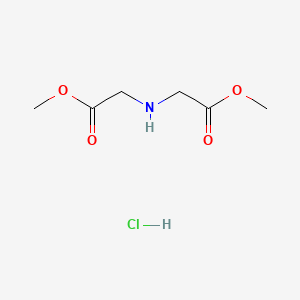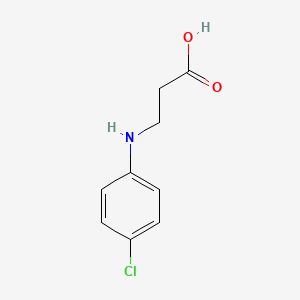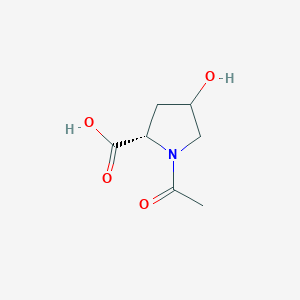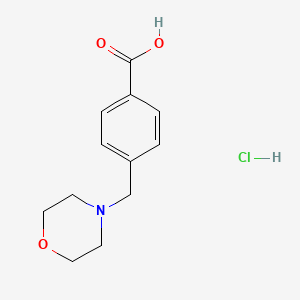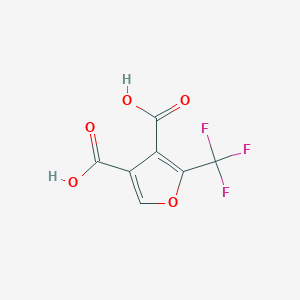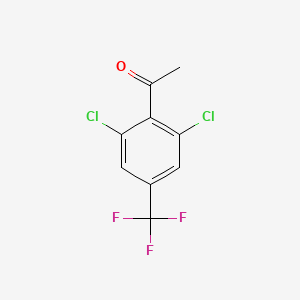
1-(2,6-Dichloro-4-(trifluorométhyl)phényl)éthanone
Vue d'ensemble
Description
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is a chemical compound with the molecular formula C9H5Cl2F3O. It is known for its unique structure, which includes dichloro and trifluoromethyl groups attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications .
Applications De Recherche Scientifique
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Analyse Biochimique
Biochemical Properties
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, leading to the formation of pyrazolo[4,3-d]isoxazole derivatives . These interactions can affect the catalytic activity of enzymes and the stability of protein structures.
Cellular Effects
The effects of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules . These changes can lead to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their catalytic activity. Additionally, it can bind to DNA or RNA, affecting gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness and toxicity. Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are important for assessing the compound’s potential for therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone vary with different dosages. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Additionally, high doses can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in different tissues and organs.
Subcellular Localization
The subcellular localization of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone typically involves Friedel-Crafts acylation reactions. One common method includes reacting 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride with an appropriate ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to ensure optimal reaction rates and product formation .
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and trifluoromethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(2,6-Dichloro-4-fluorophenyl)ethanone: This compound has a fluorine atom instead of a trifluoromethyl group, which can affect its reactivity and applications.
1-(2,6-Dichloro-4-methylphenyl)ethanone: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in chemical behavior and biological activity.
1-(2,6-Dichloro-4-nitrophenyl)ethanone: The nitro group introduces additional reactivity, making this compound useful in different synthetic and research contexts.
These comparisons highlight the unique properties of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone, making it a valuable compound in various fields of study and application.
Propriétés
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOBJSTBKEWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371659 | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-88-6 | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
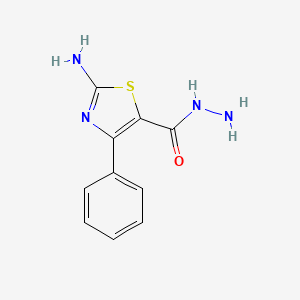

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)
